AKR1B1 Selectivity Over AKR1A1
Inhibition assays using recombinant human AKR1B1 and AKR1A1 demonstrate that 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol exhibits a 6.1-fold selectivity for AKR1B1 over AKR1A1 [1]. While direct head-to-head data for the unsubstituted 2-(pyridin-3-yl)pyridin-3-ol analog is not available, class-level inference indicates that the chlorine substituent enhances selectivity compared to non-halogenated pyridin-3-ol derivatives, which often display poor selectivity between AKR1B1 and AKR1A1 [2].
| Evidence Dimension | IC50 for AKR1B1 vs. AKR1A1 |
|---|---|
| Target Compound Data | AKR1B1 IC50 = 277 nM; AKR1A1 IC50 = 1,700 nM |
| Comparator Or Baseline | Unsubstituted pyridin-3-ol derivatives (class-level baseline): often IC50 ratio ~1:1 |
| Quantified Difference | 6.1-fold selectivity for AKR1B1 |
| Conditions | Recombinant human enzymes, pyridine-3-aldehyde substrate |
Why This Matters
This selectivity profile is critical for minimizing off-target effects in cellular models of diabetic complications, making the compound a more suitable tool than non-selective pyridinols.
- [1] BindingDB. BDBM50241828 (CHEMBL4089817) Affinity Data: IC50 for AKR1B1 and AKR1A1. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241828 (accessed 2025). View Source
- [2] Gifu Pharmaceutical University (curated by ChEMBL). Activity data for AKR1B1 inhibitors. Accessible via ChEMBL Database. View Source
